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An In-depth Technical Guide to the Off-Target Effects and Toxicity of LY2886721

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary
LY2886721 is a potent, orally bioavailable small-molecule inhibitor of β-site amyloid precursor

protein cleaving enzyme 1 (BACE1). Developed by Eli Lilly and Company for the treatment of

Alzheimer's disease, its clinical development was halted in Phase 2 due to observations of liver

toxicity.[1][2][3] This guide provides a comprehensive technical overview of the known off-target

effects and the toxicity profile of LY2886721, summarizing key quantitative data, detailing

experimental protocols used in its evaluation, and visualizing relevant biological and

experimental pathways. While Eli Lilly suggested the hepatotoxicity was an off-target effect, an

alternative hypothesis points to an "off-site" but on-target mechanism involving BACE1's role in

the liver.[1][4]

Off-Target Profile
LY2886721 was designed for high selectivity. However, like many small-molecule inhibitors, it

exhibits activity against related enzymes. Its most significant off-target activity is against

BACE2, a close homolog of BACE1.

Quantitative Off-Target Activity
The inhibitory activity of LY2886721 against its primary target and key off-target proteases was

characterized using in vitro enzymatic assays. The compound shows potent inhibition of both
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BACE1 and BACE2, with slightly greater potency for BACE2.[5][6] It demonstrates high

selectivity against other common aspartyl proteases, such as Cathepsin D, Pepsin, and Renin.

[5][7]

Target Enzyme IC50 (nM) Target Class Notes

hBACE1 20.3
Primary Target

(Aspartyl Protease)

Key enzyme in

amyloid-β production.

[5][6]

hBACE2 10.2
Off-Target (Aspartyl

Protease)

Closely related

homolog to BACE1.[5]

[6]

Cathepsin D >100,000
Off-Target (Aspartyl

Protease)

No significant

inhibition observed.[5]

[7]

Pepsin >100,000
Off-Target (Aspartyl

Protease)

No significant

inhibition observed.[7]

Renin >100,000
Off-Target (Aspartyl

Protease)

No significant

inhibition observed.[5]

[7]

Cellular Activity
The compound's activity was further assessed in cell-based models to determine its efficacy in

a more biological context.

Cell Model Assay Endpoint EC50 / IC50 (nM)

HEK293Swe Cells Aβ1-40 Inhibition 18.5[7]

HEK293Swe Cells Aβ1-42 Inhibition 19.7[7]

PDAPP Mouse Primary

Neurons
Aβ Inhibition 10.7[5][8]
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Toxicity Profile
The clinical development of LY2886721 was terminated due to drug-induced liver injury (DILI).

This was a critical finding that was not predicted by preclinical toxicology studies.[4][9]

Preclinical Toxicology
Nonclinical safety studies in mice and rats did not reveal significant liver toxicity.[4][9] Notably,

LY2886721 did not exhibit the retinal pathology that was observed with a predecessor

compound, LY2811376, in chronic toxicology studies.[6][7][10]

Clinical Toxicity
Phase 1 Studies: In trials involving 150 healthy volunteers, two subjects exhibited elevated

alanine aminotransferase (ALT) and aspartate aminotransferase (AST). However, no dose

dependency was observed, and the direct relationship to LY2886721 was considered

unclear.[3][7]

Phase 2 Study: The pivotal Phase 2 trial in patients with Mild Cognitive Impairment (MCI) or

mild Alzheimer's disease was halted after routine monitoring identified abnormal liver

biochemistry in four participants, indicating potential hepatotoxicity.[1][3]

Hypothesized Mechanism of Liver Toxicity
Two main hypotheses have been proposed to explain the observed liver toxicity.

Hypothesis 1: Off-Target Compound Effect (Eli Lilly) Eli Lilly posited that the liver injury was due

to a secondary effect of the specific compound structure, unrelated to the BACE1 mechanism

of action.[1][2]

Hypothesis 2: "Off-Site" On-Target Effect (Alternative Hypothesis) An alternative model

suggests the toxicity may be a consequence of inhibiting BACE1 in the liver ("off-site" from the

intended brain target).[4]

BACE1's Role in Liver: In the liver, BACE1 is the major enzyme responsible for cleaving and

activating β-galactoside α-2,6-sialyltransferase I (ST6Gal I).[4]
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ST6Gal I Function: The secreted, active form of ST6Gal I is essential for glycoprotein

sialylation, a process critical for cellular repair and detoxification of reactive oxygen species

(ROS).[4]

Inhibition Leads to Damage: By inhibiting hepatic BACE1, LY2886721 may reduce active

ST6Gal I levels. This could impair the liver's ability to mitigate age-related and drug-induced

cellular damage, leading to an accumulation of injury and observable toxicity.[4][9]

Species Differences: This effect might not be apparent in short-lived preclinical animal

models but could manifest in middle-aged humans who have accumulated more age-related

cellular stress.[4][9]
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Caption: Hypothesized "off-site" on-target mechanism of LY2886721 liver toxicity.
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Key Experimental Protocols
This section details the methodologies used to characterize the activity and safety of

LY2886721.

In Vitro BACE1/BACE2 Inhibition Assay
Objective: To determine the in vitro potency (IC50) of LY2886721 against recombinant

human BACE1 and BACE2.

Methodology:

Enzyme Source: Recombinant human BACE1 and BACE2 enzymes.

Substrate: A synthetic Förster Resonance Energy Transfer (FRET) peptide substrate.

Procedure: The inhibitor (LY2886721) at various concentrations is pre-incubated with the

enzyme. The reaction is initiated by the addition of the FRET substrate.

Detection: Cleavage of the substrate by the enzyme separates the FRET pair, resulting in

a detectable change in fluorescence. The rate of this change is measured over time.

Analysis: IC50 values are calculated by fitting the dose-response data to a four-parameter

logistic equation.[6]

Cellular Aβ Reduction Assay (HEK293Swe Model)
Objective: To measure the compound's ability to inhibit Aβ production in a cellular context.

Methodology:

Cell Line: A human embryonic kidney cell line (HEK293) stably expressing human Amyloid

Precursor Protein (APP) with the Swedish mutation (K670N/M671L), which enhances

BACE1 cleavage.[7]

Treatment: HEK293Swe cells are cultured and exposed to increasing concentrations of

LY2886721.

Incubation: Cells are incubated with the compound, typically overnight.[7]
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Sample Collection: The conditioned media is collected.

Quantification: Levels of Aβ1-40 and Aβ1-42 in the media are measured using specific

ELISAs (Enzyme-Linked Immunosorbent Assays).

Cytotoxicity Assessment: A parallel assay, such as the CellTiter96 Aqueous Non-

Radioactive Cell Proliferation (MTS) assay, is performed to ensure that the observed

reduction in Aβ is not due to cell death.[5]

Analysis

HEK293Swe Cells
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of LY2886721

Overnight
Incubation

Collect
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Measure Aβ1-40/Aβ1-42
(ELISA)

Assess Cytotoxicity
(MTS Assay)

Calculate EC50 for
Aβ Reduction

Click to download full resolution via product page

Caption: Workflow for the cellular Aβ reduction assay using HEK293Swe cells.

In Vivo Pharmacodynamic Studies (PDAPP Mouse
Model)

Objective: To confirm BACE1 target engagement in vivo by measuring downstream

biomarkers in the brains of a transgenic mouse model of Alzheimer's disease.

Methodology:

Animal Model: Young (2-3 months old) female hemizygous APPV717F transgenic mice

(PDAPP).[6]

Dosing: Mice are administered single oral doses of LY2886721 (e.g., 3, 10, 30 mg/kg) or

vehicle.[7]
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Timepoint: Brain tissue (cortex and hippocampus) is collected at a specific time point post-

dosing (e.g., 3 hours).[7]

Biomarker Measurement: Brain extracts are prepared and analyzed for levels of:

Aβ1-x (total amyloid-beta)

C99 (the direct C-terminal fragment product of APP cleavage by BACE1)

sAPPβ (the soluble N-terminal fragment product of APP cleavage by BACE1)

Analysis: Biomarker levels in drug-treated groups are compared to the vehicle-treated

control group to determine the dose-dependent reduction.

Clinical Trial Safety Monitoring
Objective: To monitor the safety and tolerability of LY2886721 in human subjects.

Methodology:

Study Population: Phase 1 involved healthy volunteers; Phase 2 involved patients with

MCI or mild AD.[3]

Dosing: Single and multiple ascending dose regimens were used.[7]

Safety Assessments: Routine and frequent monitoring included:

Adverse Event Reporting: Collection of all adverse events experienced by participants.

Vital Signs: Blood pressure, heart rate, temperature.

Electrocardiograms (ECGs).

Laboratory Safety Tests: Comprehensive blood chemistry and hematology panels. This

included critical liver function tests (LFTs) such as ALT, AST, and bilirubin.[2]

Action: The Phase 2 trial was halted based on pre-specified criteria when a number of

participants showed significant elevations in their LFTs.[3]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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